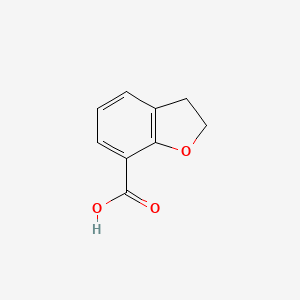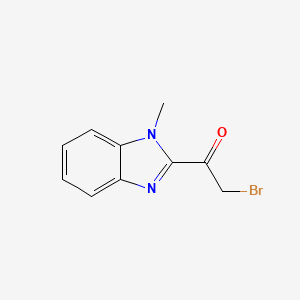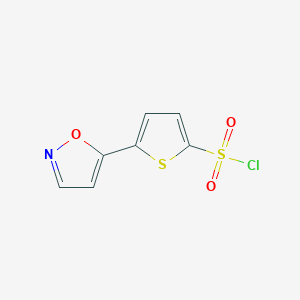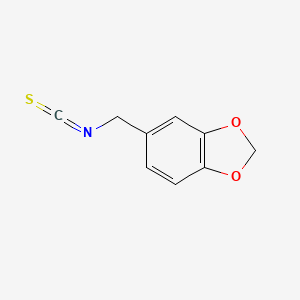
(4-(3-Oxocyclobutyl)phenyl)boronic acid
説明
Boronic acids are a class of compounds that have garnered significant interest in the field of synthetic chemistry due to their utility in various chemical reactions and their role as building blocks for complex molecular structures. While the provided papers do not directly discuss (4-(3-Oxocyclobutyl)phenyl)boronic acid, they offer insights into the general behavior and applications of boronic acids that can be extrapolated to this compound.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the transformation of suitable precursors through reactions such as halogen-lithium exchange, followed by the addition of a borate source and subsequent hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, performing a lithium-bromine exchange, adding trimethyl borate, and then hydrolyzing the product . This method could potentially be adapted for the synthesis of (4-(3-Oxocyclobutyl)phenyl)boronic acid by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
Boronic acids are known to form stable crystalline structures that can be analyzed using X-ray crystallography. The molecular structure of these compounds is crucial for their reactivity and interaction with other molecules. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid was determined to facilitate its use in constructing glucose-sensing materials . The structure of (4-(3-Oxocyclobutyl)phenyl)boronic acid would likely influence its reactivity and potential applications in a similar manner.
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, Petasis reactions, and the formation of cyclic structures through condensation reactions. They are particularly useful in the synthesis of biologically active compounds and pharmaceutical agents . The ortho-substituent on boronic acids can play a crucial role in their reactivity, as seen in the catalysis of dehydrative amidation reactions . The specific substituents on (4-(3-Oxocyclobutyl)phenyl)boronic acid would determine its reactivity in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as their pKa values, solubility, and stability, are important for their practical applications. For example, the pKa value of a boronic acid derivative can affect its behavior in different pH environments, which is essential for applications like glucose sensing . The properties of (4-(3-Oxocyclobutyl)phenyl)boronic acid would need to be characterized to understand its suitability for various applications.
科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids, including derivatives similar to (4-(3-Oxocyclobutyl)phenyl)boronic acid, are significant in optical modulation and saccharide recognition. Their applications involve anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. This facilitates the aqueous dispersion of single-walled carbon nanotubes (SWNTs) and quenching of near-infrared fluorescence in response to saccharide binding. Such properties are pivotal for saccharide recognition using the near-infrared photoluminescence of SWNTs, demonstrating selectivity toward specific sugars (Mu et al., 2012).
Catalysis in Organic Synthesis
Boronic acid, including derivatives like (4-(3-Oxocyclobutyl)phenyl)boronic acid, has versatile uses in organic synthesis. For example, it catalyzes the aza-Michael addition of hydroxamic acid to quinone imine ketals in an enantioselective manner, leading to densely functionalized cyclohexanes. This highlights its potential in asymmetric synthesis and catalysis (Hashimoto et al., 2015).
Antiviral Applications
Phenylboronic-acid-modified nanoparticles, including those derived from compounds similar to (4-(3-Oxocyclobutyl)phenyl)boronic acid, show promise as potential antiviral therapeutics. These nanoparticles have demonstrated effectiveness against viruses like Hepatitis C, marking a significant step in the development of novel antiviral strategies (Khanal et al., 2013).
Fluorescence Probes and Sensors
Boronic acid derivatives are integral in creating fluorescence probes for ions like Fe3+ and F-. The structural properties of these compounds, including (4-(3-Oxocyclobutyl)phenyl)boronic acid, enable them to act as sequential "on-off-on"-type relay fluorescence probes, offering high selectivity and sensitivity under physiological conditions. These probes are instrumental in detecting and quantifying specific ions in various environments, including biological samples (Selvaraj et al., 2019).
Multifunctional Compounds in Chemistry and Biology
The introduction of aminophosphonic acid groups into boronic acids, like (4-(3-Oxocyclobutyl)phenyl)boronic acid, can offer new opportunities in chemistry and biology. These multifunctional compounds, due to their diverse substituents, find applications in medicine, agriculture, and industrial chemistry. They are useful in sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Organic Synthesis and Suzuki Coupling Reactions
Organyl oxoboranes, derived from reactions involving boronic acids like (4-(3-Oxocyclobutyl)phenyl)boronic acid, are valuable in organic synthesis. They play a critical role in Suzuki coupling reactions, a cornerstone method in the synthesis of complex organic compounds (Parker et al., 2013).
作用機序
Target of Action
The primary target of (4-(3-Oxocyclobutyl)phenyl)boronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (4-(3-Oxocyclobutyl)phenyl)boronic acid, are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is influenced by the substituents in the aromatic ring and the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of (4-(3-Oxocyclobutyl)phenyl)boronic acid is influenced by environmental factors such as the pH of the environment . As mentioned, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Safety and Hazards
特性
IUPAC Name |
[4-(3-oxocyclobutyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPKMPFUDVBYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400705 | |
| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Oxocyclobutyl)phenyl)boronic acid | |
CAS RN |
254893-03-3 | |
| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



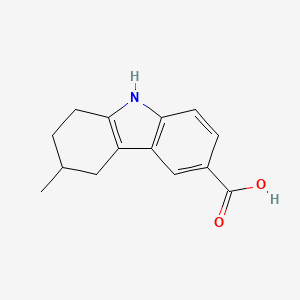



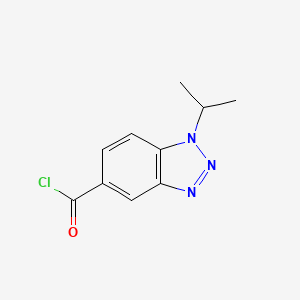
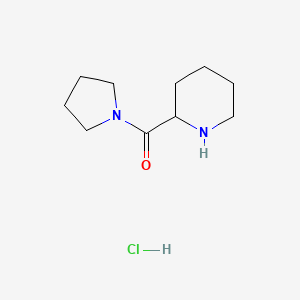
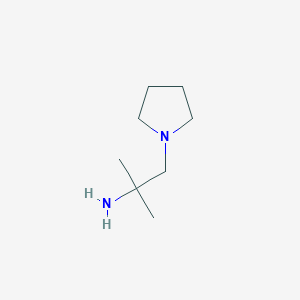
![5-Methylbenzo[b]thiophene-2-methanol](/img/structure/B1334623.png)

